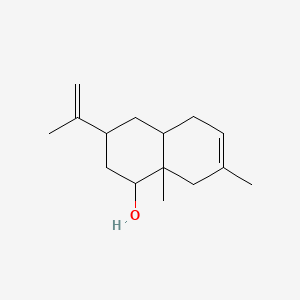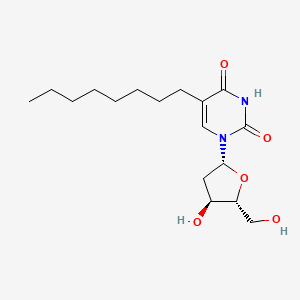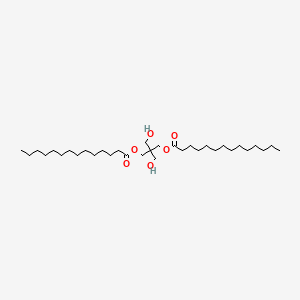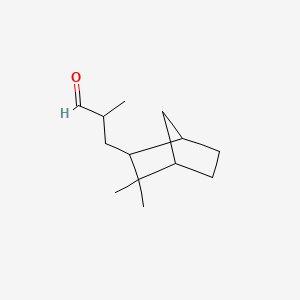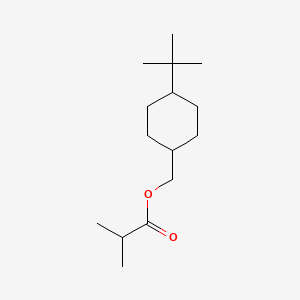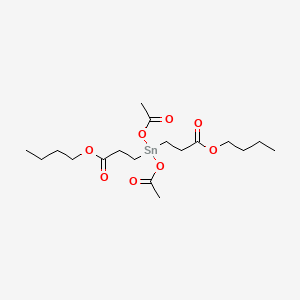
Dibutyl 3,3'-(diacetoxystannylene)dipropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl 3,3’-(diacetoxystannylene)dipropionate is a chemical compound with the molecular formula C18H32O8Sn and a molecular weight of 495.15188 g/mol . It is known for its unique structure, which includes a stannylene (tin-containing) core. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 3,3’-(diacetoxystannylene)dipropionate typically involves the reaction of dibutyltin oxide with acetic anhydride and propionic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pressure, and reaction time to maximize yield and minimize impurities. The final product is purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl 3,3’-(diacetoxystannylene)dipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to lower oxidation state tin compounds.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyl tin oxide, while substitution reactions can produce a variety of functionalized tin compounds .
Wissenschaftliche Forschungsanwendungen
Dibutyl 3,3’-(diacetoxystannylene)dipropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Wirkmechanismus
The mechanism by which dibutyl 3,3’-(diacetoxystannylene)dipropionate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The stannylene core can coordinate with various ligands, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyltin diacetate
- Dibutyltin dilaurate
- Dibutyltin oxide
Uniqueness
Compared to similar compounds, dibutyl 3,3’-(diacetoxystannylene)dipropionate is unique due to its specific structure and reactivity. The presence of both acetoxy and propionate groups provides distinct chemical properties, making it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
72305-84-1 |
|---|---|
Molekularformel |
C18H32O8Sn |
Molekulargewicht |
495.2 g/mol |
IUPAC-Name |
butyl 3-[diacetyloxy-(3-butoxy-3-oxopropyl)stannyl]propanoate |
InChI |
InChI=1S/2C7H13O2.2C2H4O2.Sn/c2*1-3-5-6-9-7(8)4-2;2*1-2(3)4;/h2*2-6H2,1H3;2*1H3,(H,3,4);/q;;;;+2/p-2 |
InChI-Schlüssel |
CLCPQXGGMNMKNX-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCOC(=O)CC[Sn](CCC(=O)OCCCC)(OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid](/img/structure/B12678868.png)
